molecular formula C11H16O2 B7846422 1-(4-Methoxy-3-methylphenyl)-1-propanol

1-(4-Methoxy-3-methylphenyl)-1-propanol

Cat. No.: B7846422
M. Wt: 180.24 g/mol
InChI Key: ROQZGGYRWBWLPP-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)-1-propanol is an organic compound with the molecular formula C₁₂H₁₈O₂. It is a phenylpropanol derivative, characterized by a phenyl ring substituted with a methoxy group and a methyl group, and a propyl alcohol chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3-methylphenyl)-1-propanol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-methoxy-3-methylphenol with propyl chloride in the presence of an aluminum chloride catalyst. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. Continuous flow reactors and optimized reaction conditions are employed to enhance the yield and purity of the product. Purification steps such as distillation and recrystallization are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-methylphenyl)-1-propanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromyl chloride or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine in the presence of a catalyst.

Major Products Formed:

  • Oxidation: The oxidation of this compound typically yields 1-(4-methoxy-3-methylphenyl)-1-propanone.

  • Reduction: Reduction reactions can produce this compound as the major product.

  • Substitution: Substitution reactions can lead to the formation of various substituted phenylpropanol derivatives.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)-1-propanol has several scientific research applications across various fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases.

  • Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which 1-(4-Methoxy-3-methylphenyl)-1-propanol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress. It may also interact with specific enzymes or receptors involved in inflammatory processes.

Comparison with Similar Compounds

  • 1-(4-methoxyphenyl)-1-propanol

  • 1-(3-methylphenyl)-1-propanol

  • 1-(4-methoxy-3-methylphenyl)-2-methyl-1-propanone

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-10(12)9-5-6-11(13-3)8(2)7-9/h5-7,10,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQZGGYRWBWLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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